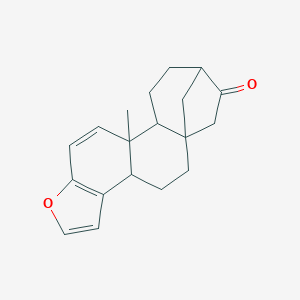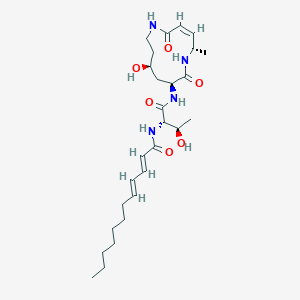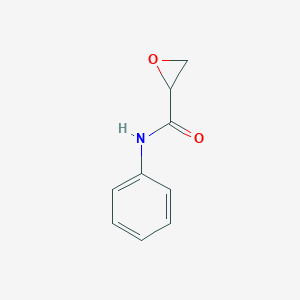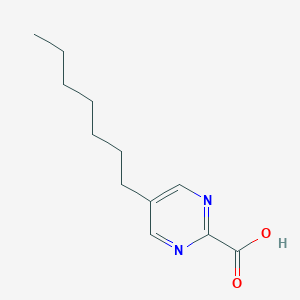
5-Heptylpyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptylpyrimidine-2-carboxylic acid, also known as HPCA, is a pyrimidine derivative that has been widely studied for its potential applications in the field of biochemistry and physiology. HPCA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood. However, it has been proposed that 5-Heptylpyrimidine-2-carboxylic acid exerts its biological effects by modulating the activity of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 5-Heptylpyrimidine-2-carboxylic acid has been found to inhibit the activation of NF-κB, a key regulator of inflammation, and induce the expression of anti-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
5-Heptylpyrimidine-2-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptylpyrimidine-2-carboxylic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the activation of NF-κB. 5-Heptylpyrimidine-2-carboxylic acid has also been found to scavenge free radicals and protect against oxidative stress.
In vivo studies have shown that 5-Heptylpyrimidine-2-carboxylic acid has anti-inflammatory effects in animal models of inflammation, and reduces tumor growth in animal models of cancer. 5-Heptylpyrimidine-2-carboxylic acid has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Heptylpyrimidine-2-carboxylic acid is its potential as a therapeutic agent for the treatment of a range of diseases including inflammation, cancer, and diabetes. 5-Heptylpyrimidine-2-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
However, there are also some limitations to the use of 5-Heptylpyrimidine-2-carboxylic acid in lab experiments. One of the main limitations is the low yield of the synthesis method, which can make it difficult to obtain sufficient quantities of pure 5-Heptylpyrimidine-2-carboxylic acid for experiments. In addition, the mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Direcciones Futuras
There are several future directions for further research on 5-Heptylpyrimidine-2-carboxylic acid. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 5-Heptylpyrimidine-2-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid, which could provide insights into its potential therapeutic applications.
In addition, further studies are needed to investigate the potential of 5-Heptylpyrimidine-2-carboxylic acid as a therapeutic agent for the treatment of a range of diseases including inflammation, cancer, and diabetes. Clinical trials are needed to evaluate the safety and efficacy of 5-Heptylpyrimidine-2-carboxylic acid in humans, and to determine the optimal dosage and administration route.
Conclusion:
In conclusion, 5-Heptylpyrimidine-2-carboxylic acid is a pyrimidine derivative that has been extensively studied for its potential applications in the field of biochemistry and physiology. 5-Heptylpyrimidine-2-carboxylic acid exhibits a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. The synthesis method of 5-Heptylpyrimidine-2-carboxylic acid involves the reaction between 5-heptyluracil and chloroacetic acid, followed by hydrolysis and decarboxylation. The mechanism of action of 5-Heptylpyrimidine-2-carboxylic acid is not fully understood, but it is thought to modulate the activity of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further research is needed to investigate the potential of 5-Heptylpyrimidine-2-carboxylic acid as a therapeutic agent for the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of 5-Heptylpyrimidine-2-carboxylic acid involves the reaction between 5-heptyluracil and chloroacetic acid, followed by hydrolysis and decarboxylation. The final product is obtained in a yield of approximately 50%. The purity of the product can be improved by further purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
5-Heptylpyrimidine-2-carboxylic acid has been extensively studied for its potential applications in the field of biochemistry and physiology. One of the main areas of research has been its anti-inflammatory properties. 5-Heptylpyrimidine-2-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation.
Another area of research has been the anti-oxidant properties of 5-Heptylpyrimidine-2-carboxylic acid. 5-Heptylpyrimidine-2-carboxylic acid has been found to scavenge free radicals and protect against oxidative stress, which is implicated in a range of diseases including cancer, neurodegenerative diseases, and cardiovascular diseases.
In addition, 5-Heptylpyrimidine-2-carboxylic acid has been studied for its potential anti-cancer properties. 5-Heptylpyrimidine-2-carboxylic acid has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
105343-79-1 |
|---|---|
Nombre del producto |
5-Heptylpyrimidine-2-carboxylic acid |
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-heptylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-5-6-7-10-8-13-11(12(15)16)14-9-10/h8-9H,2-7H2,1H3,(H,15,16) |
Clave InChI |
HAXNGJJKAVMCOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
SMILES canónico |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
Sinónimos |
2-Pyrimidinecarboxylic acid, 5-heptyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


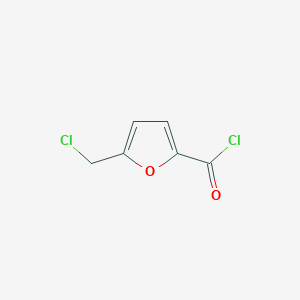
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)


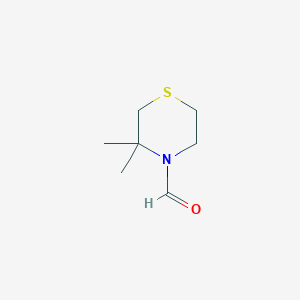
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
